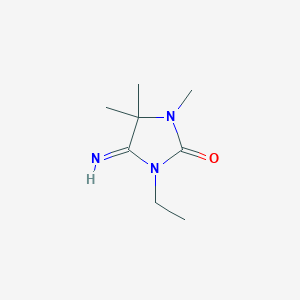
(E)-3-(Dimethylamino)-2-formylacrylonitrile
Übersicht
Beschreibung
(E)-3-(Dimethylamino)-2-formylacrylonitrile, also known as DMFAN, is an organic compound belonging to the class of nitriles. It is a colorless liquid at room temperature and is soluble in organic solvents. DMFAN is a versatile building block for organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also found applications in the field of biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
1. Crystallographic Studies and Molecular Interactions
(E)-3-(Dimethylamino)-2-formylacrylonitrile is studied for its isomeric forms and molecular interactions. Research by Tammisetti et al. (2018) shows the crystal structures of its Z and E isomers, revealing differences in molecular interactions and stability. This work contributes to our understanding of molecular structures and interactions in crystallography (Tammisetti et al., 2018).
2. Fluorescence Properties in Conjugated Compounds
Investigations into the fluorescence properties of related compounds show the impact of substituents on crystal lattices and photochemical behavior. Research by Percino et al. (2013) explores how molecular packing in single crystals affects fluorescence, shedding light on potential applications in materials science and photonics (Percino et al., 2013).
3. Synthesis and Reactivity in Organic Chemistry
The reactivity of derivatives of this compound is pivotal in organic synthesis. Jachak et al. (1993) studied the reactivity of 3-dimethylamino-2-formylpropenenitrile with various amino compounds, leading to the synthesis of several derivatives, which is crucial for the development of novel organic compounds (Jachak et al., 1993).
4. Catalysis and Polymer Synthesis
In polymer chemistry, this compound plays a role in novel synthesis methods. Research by Chanda et al. (2005) demonstrates its use in a microwave-assisted, solvent-free synthesis of polarized enamines, highlighting its utility in eco-friendly and efficient synthesis processes (Chanda et al., 2005).
5. Bioconjugation and Biomedical Applications
In the field of bioconjugation, this compound's derivatives find use in medical research. Totaro et al. (2016) conducted a systematic investigation of EDC/sNHS-mediated bioconjugation reactions for carboxylated peptide substrates, which are essential for advancing biomedical research (Totaro et al., 2016).
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-2-formylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXUDNMISMLAO-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=O)\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(Dimethylamino)-2-formylacrylonitrile | |
CAS RN |
13974-68-0 | |
| Record name | NSC128002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride](/img/structure/B3047380.png)
![1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione](/img/structure/B3047381.png)



![methyl [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3047386.png)




